2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone
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Overview
Description
2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H4ClF4O It is a derivative of ethanone, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3,5-difluorobenzoyl chloride with chlorodifluoromethane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), ambient temperature.
Major Products
The major products formed from these reactions include substituted ethanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(3,5-difluorophenyl)ethanol
Uniqueness
2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity .
Properties
IUPAC Name |
2-chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-8(12,13)7(14)4-1-5(10)3-6(11)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDGNXSYRJSUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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